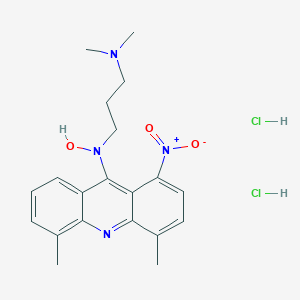
3,4-Dichloropyridin-2-amine
説明
3,4-Dichloropyridin-2-amine is a chemical compound that has garnered interest in various fields of chemistry due to its unique structure and properties. It serves as a critical building block in organic synthesis and is often used in the formation of more complex chemical entities.
Synthesis Analysis
The synthesis of 3,4-Dichloropyridin-2-amine-related compounds involves various chemical reactions. For example, Menichincheri et al. (2003) described a parallel synthesis approach to 4-amino-2,6-dialkylamino-pyridines starting from commercially available 2,6-difluoro-3,5-dichloro-pyridine, showcasing the adaptability of the method to a variety of amines (Menichincheri et al., 2003). Another study by Gudmundsson et al. (1997) reports an efficient large-scale synthesis of 2-amino-4-chloropyridine, a related compound, through modification of existing procedures (Gudmundsson et al., 1997).
Molecular Structure Analysis
The molecular structure of 3,4-Dichloropyridin-2-amine and related compounds has been extensively studied. For instance, Hu et al. (2011) analyzed the structure of 3-Chloropyridin-2-amine, a related compound, using X-ray crystallography, revealing details about its molecular geometry and intermolecular interactions (Hu et al., 2011).
Chemical Reactions and Properties
3,4-Dichloropyridin-2-amine participates in various chemical reactions, forming different compounds. For instance, Ji et al. (2003) demonstrated the selective amination of polyhalopyridines, showcasing the compound's reactivity and potential in creating diverse derivatives (Ji et al., 2003).
Physical Properties Analysis
The physical properties of 3,4-Dichloropyridin-2-amine and its derivatives, such as melting points, boiling points, and solubility, are crucial for understanding its behavior in different environments. These properties are often determined experimentally and are essential for applications in chemical synthesis.
Chemical Properties Analysis
The chemical properties of 3,4-Dichloropyridin-2-amine include its reactivity with various reagents, stability under different conditions, and its role in catalysis or as an intermediate in organic synthesis. Studies like that of Koutentis et al. (2011), which investigated the reactions of aminopyridines with 4,5-dichloro-1,2,3-dithiazol-ium chloride, provide insights into its chemical behavior and potential applications (Koutentis et al., 2011).
科学的研究の応用
Regioselective Buchwald-Hartwig Amination : A study by Williams (2013) describes a highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine, facilitating access to 4-chloro-N-phenylpyridin-2-amines. This method is robust and scalable, enabling rapid exploration of chemical space at C-4 and the development of 2,4-bisaminopyridine libraries (Williams, 2013).
Aminations Involving Pyridyne Intermediate : Pieterse and Hertog (2010) investigated aminations of halopyridines, including 3-chloro and 4-chloropyridine, leading to mixtures of 3-amino and 4-aminopyridine. The reactions presumably involve a 3,4-pyridyne intermediate, highlighting a unique mechanism in halopyridine aminations (Pieterse & Hertog, 2010).
Selective Amination Catalyzed by Palladium-Xantphos Complex : Ji, Li, and Bunnelle (2003) presented a selective amination process using a palladium-Xantphos complex, yielding high chemoselectivity and isolated yields in the amination of polyhalopyridines (Ji, Li, & Bunnelle, 2003).
Palladium-Catalyzed Aminations on Dichloropyridines : Maria et al. (2001) explored palladium-catalyzed amination for selective introduction of aromatic and heteroaromatic amines on dichloropyridines, demonstrating excellent base sensitive functional group tolerance (Maria et al., 2001).
Photoassisted Oxidation Catalyzed by Ruthenium Complexes : Yamaguchi et al. (2004) showed that chloro(Me2SO)ruthenium(II) complexes catalyze selective and stereospecific alkane oxidation in the presence of 2,6-dichloropyridine N-oxide under visible light irradiation (Yamaguchi et al., 2004).
Synthesis of Pyridine-Containing Macrocycles : Averin et al. (2005) described the palladium-catalyzed amination of 3,5-dihalopyridines, leading to the formation of new pyridine-containing macrocycles. This method offers insights into the synthesis of complex organic structures (Averin et al., 2005).
Safety And Hazards
特性
IUPAC Name |
3,4-dichloropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c6-3-1-2-9-5(8)4(3)7/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIWKYZJBIUWSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455330 | |
| Record name | 2-Amino-3,4-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloropyridin-2-amine | |
CAS RN |
188577-69-7 | |
| Record name | 2-Amino-3,4-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 3-[(1H-pyrrol-1-yl)methyl]benzoate](/img/structure/B68850.png)



![Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate](/img/structure/B68857.png)

![(2R,3S,4R,6R)-3-Hydroxy-6-[(11R,15R,17R)-4-hydroxy-17-methyl-2,9,13-trioxo-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3,5,7-tetraen-7-yl]-N,N,2-trimethyloxan-4-amine oxide](/img/structure/B68861.png)





